An In-depth Technical Guide to 5-Bromofuran-2-carbonyl chloride (CAS Number 26726-16-9)
An In-depth Technical Guide to 5-Bromofuran-2-carbonyl chloride (CAS Number 26726-16-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromofuran-2-carbonyl chloride, a key intermediate in organic synthesis. The document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of biologically active molecules. Experimental protocols and safety information are also included to support laboratory applications.
Physicochemical Properties
5-Bromofuran-2-carbonyl chloride is a colorless liquid that is soluble in a range of organic solvents.[1] It is a reactive acyl chloride, making it a versatile building block in synthetic chemistry. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 26726-16-9 | [1][2] |
| Molecular Formula | C₅H₂BrClO₂ | [1][2] |
| Molecular Weight | 209.42 g/mol | [1] |
| Physical State | Colorless Liquid | [1] |
| Solubility | Soluble in organic solvents | [1] |
| SMILES | O=C(Cl)C1=CC=C(Br)O1 | [3] |
| InChI Key | QLVNUZPODFIOGC-UHFFFAOYSA-N | [3] |
Synthesis and Purification
5-Bromofuran-2-carbonyl chloride is most commonly synthesized from its corresponding carboxylic acid, 5-bromofuran-2-carboxylic acid. This conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride route is often favored for its rapid reaction times.[4]
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is based on general procedures for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
5-bromofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromofuran-2-carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the mixture at room temperature. The reaction is exothermic and will likely evolve HCl gas, so it should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution or by TLC analysis of a quenched aliquot).
-
After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of thionyl chloride.
-
The resulting crude 5-bromofuran-2-carbonyl chloride is often used directly in the next step without further purification. If purification is required, vacuum distillation can be employed, though care must be taken due to the reactivity of the compound.
Chemical Reactivity and Applications
The primary utility of 5-bromofuran-2-carbonyl chloride lies in its function as an electrophilic acylating agent. The acyl chloride moiety is highly reactive towards nucleophiles, making it an excellent precursor for the synthesis of a variety of derivatives.
Amide and Ester Formation
5-Bromofuran-2-carbonyl chloride readily reacts with primary and secondary amines to form the corresponding N-substituted-5-bromofuran-2-carboxamides. Similarly, it reacts with alcohols to yield 5-bromofuran-2-carboxylate esters. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
Experimental Protocol: Synthesis of an N-Aryl-5-bromofuran-2-carboxamide
Materials:
-
5-Bromofuran-2-carbonyl chloride
-
A substituted aniline (e.g., 4-methoxyaniline)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve the substituted aniline and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-bromofuran-2-carbonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Applications in Drug Discovery
Furan-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor, antifungal, and antimicrobial properties.[5] 5-Bromofuran-2-carbonyl chloride serves as a crucial starting material for the synthesis of furan carboxamides, which are being investigated as potential therapeutic agents. For instance, derivatives of 5-bromofuran-2-carboxylic acid have been explored as potential cyclooxygenase-2 (COX-2) inhibitors.[5][6] The bromine atom on the furan ring also provides a handle for further synthetic modifications, such as cross-coupling reactions, to generate diverse molecular scaffolds for drug discovery programs.
Spectroscopic Data
| Spectroscopy | Expected/Comparative Data |
| ¹H NMR | Two doublets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the two protons on the furan ring. |
| ¹³C NMR | Signals for the furan ring carbons (approx. 110-150 ppm), a signal for the carbon attached to the bromine (deshielded), and a signal for the carbonyl carbon (approx. 160-170 ppm). |
| IR (Infrared) | A strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically in the range of 1750-1815 cm⁻¹. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (209.42 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
For comparison, the related compound N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide exhibits ¹H NMR signals for the furanyl protons at δ 6.84 and 7.32 ppm, and IR absorptions for its amide carbonyl groups at 1644.2 and 1682.4 cm⁻¹.[5][6]
Safety and Handling
5-Bromofuran-2-carbonyl chloride is a reactive and corrosive compound that should be handled with appropriate safety precautions.
| Hazard Class | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Corrosive, Irritant |
| H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere is recommended.
Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its reactivity with water, care should be taken during quenching and disposal procedures.
Logical Relationships
5-Bromofuran-2-carbonyl chloride is a pivotal intermediate that connects simple starting materials to complex, high-value molecules, particularly in the realm of pharmaceutical development.
